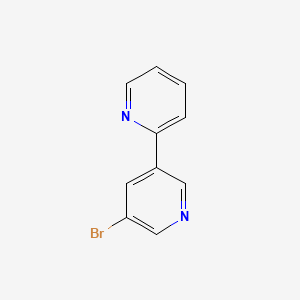

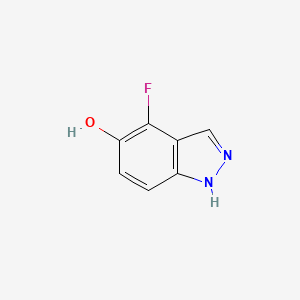

4-Fluoro-1H-indazol-5-OL

説明

“4-Fluoro-1H-indazol-5-OL” is a chemical compound with the molecular formula C7H5FN2O . It is a type of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-indazol-5-OL” includes a fluorine atom attached to the fourth carbon of the indazole ring and a hydroxyl group attached to the fifth carbon . The exact mass of the compound is 152.038589 .

Chemical Reactions Analysis

The chemical reactions involving indazoles are influenced by their tautomeric forms. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . This tautomerism greatly influences the synthesis, reactivity, and physical properties of indazoles .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 343.0±22.0 °C at 760 mmHg, and a flash point of 161.3±22.3 °C . The molecular weight of the compound is 152.126 .

科学的研究の応用

Drug Development for Parkinson’s Disease

Indazole compounds have been explored for their potential in treating neurological disorders. For instance, a derivative of indazole was synthesized and evaluated for its ability to inhibit leucine-rich repeat kinase 2 (LRRK2) activity, which is associated with Parkinson’s disease .

Cancer Therapeutics

Indazoles have shown efficacy in inhibiting cell growth in various cancer cell lines. A study reported that an indazole compound was effective against colon and melanoma cell lines, indicating its potential as a cancer therapeutic agent .

Synthetic Methodologies

Recent advances in synthetic approaches for indazoles highlight their significance in medicinal chemistry. These methods include transition metal-catalyzed reactions and reductive cyclization, which are crucial for developing new pharmaceuticals .

HIV Protease Inhibitors

Indazole-containing compounds have been investigated for their use as HIV protease inhibitors. This application is critical in the fight against HIV/AIDS, as these inhibitors play a vital role in antiretroviral therapy .

Serotonin Receptor Antagonists

The indazole moiety is also found in serotonin receptor antagonists, which are used to treat various psychiatric and gastrointestinal disorders .

Anti-Inflammatory Agents

Some indazole derivatives have been identified as potent inhibitors of RIP2 kinase, which is targeted for the treatment of chronic inflammatory diseases .

将来の方向性

作用機序

Target of Action

Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . They have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For instance, they have been found to inhibit the activity of certain kinases, which play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

特性

IUPAC Name |

4-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVLLSQSMSLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-indazol-5-OL | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)